molecular formula C14H13NO5 B068460 Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate CAS No. 175276-71-8

Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate

Cat. No.: B068460
CAS No.: 175276-71-8
M. Wt: 275.26 g/mol
InChI Key: JAHZJSHMYFDWKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate is an organic compound that belongs to the class of furoates It is characterized by the presence of a furan ring substituted with an ethyl ester group, a methyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate typically involves the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the furan ring. The reaction conditions usually involve refluxing the reactants in ethanol for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.

    Oxidation: The furan ring can be oxidized to form a furanone derivative using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon catalyst.

    Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

    Reduction: Ethyl 2-methyl-5-(3-aminophenyl)-3-furoate.

    Substitution: 2-methyl-5-(3-nitrophenyl)-3-furoic acid.

    Oxidation: 2-methyl-5-(3-nitrophenyl)-3-furanone.

Scientific Research Applications

Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the furan ring can interact with biological macromolecules through π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-methyl-5-(4-nitrophenyl)-3-furoate: Similar structure but with the nitro group in the para position.

    Ethyl 2-methyl-5-(2-nitrophenyl)-3-furoate: Similar structure but with the nitro group in the ortho position.

    Methyl 2-methyl-5-(3-nitrophenyl)-3-furoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to the specific positioning of the nitro group on the phenyl ring and the ethyl ester group on the furan ring. These structural features confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique structural features, including the nitrophenyl group and furan ring, contribute to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula: C13_{13}H13_{13}N1_{1}O5_{5}
  • Molecular Weight: 265.25 g/mol

The compound features a furan ring, an ethyl ester group, and a nitrophenyl substituent, which are crucial for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules:

  • Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites or altering their conformation through non-covalent interactions such as π-π stacking and hydrogen bonding. The nitrophenyl group is particularly effective in facilitating electron transfer reactions, which can affect enzyme kinetics.
  • Receptor Binding: Its structural similarity to biologically active molecules allows it to bind to certain receptors, potentially modulating signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound:

  • In vitro Studies: The compound has shown activity against various bacterial strains, including antibiotic-resistant isolates from the ESKAPE group (e.g., Klebsiella pneumoniae, Pseudomonas aeruginosa) . The effective concentration (EC50_{50}) values indicate moderate antibacterial activity, making it a candidate for further investigation as an antimicrobial agent.

Anticancer Activity

This compound has also been explored for its anticancer properties:

  • Cell Line Studies: In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it showed promising results against breast cancer cells with IC50_{50} values comparable to established chemotherapeutic agents. Further structure-activity relationship (SAR) studies indicated that modifications to the nitrophenyl group could enhance its anticancer efficacy.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds helps elucidate the unique properties of this compound:

Compound NameStructural FeaturesBiological Activity
Ethyl 2-methyl-5-(4-nitrophenyl)-3-furoatePara-nitro substitutionModerate antibacterial activity
Mthis compoundMethyl ester instead of ethylLower cytotoxicity
Ethyl 2-methyl-5-(2-nitrophenyl)-3-furoateOrtho-nitro substitutionAltered reactivity

This table highlights how variations in the nitro group's position affect biological activity, underscoring the importance of structural nuances in drug design.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study investigated the efficacy of this compound against Gram-negative bacteria. The results indicated that it possesses moderate antibacterial properties with potential applications in treating infections caused by resistant strains .
  • Cytotoxicity Assessment : Research evaluating the compound's cytotoxic effects on cancer cell lines revealed IC50_{50} values that suggest it could serve as a lead compound for developing new anticancer therapies. Further investigations into its mechanism of action are ongoing.

Properties

IUPAC Name

ethyl 2-methyl-5-(3-nitrophenyl)furan-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c1-3-19-14(16)12-8-13(20-9(12)2)10-5-4-6-11(7-10)15(17)18/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHZJSHMYFDWKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1)C2=CC(=CC=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372459
Record name Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175276-71-8
Record name Ethyl 2-methyl-5-(3-nitrophenyl)-3-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175276-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.